molecular formula C15H18N2O4 B12316063 2-{4-Methyl-2,5-dioxo-4-[4-(propan-2-yl)phenyl]imidazolidin-1-yl}acetic acid

2-{4-Methyl-2,5-dioxo-4-[4-(propan-2-yl)phenyl]imidazolidin-1-yl}acetic acid

Cat. No.: B12316063
M. Wt: 290.31 g/mol
InChI Key: OHXFUDFZXLDGAK-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-{4-Methyl-2,5-dioxo-4-[4-(propan-2-yl)phenyl]imidazolidin-1-yl}acetic acid typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-(propan-2-yl)benzaldehyde with glycine to form an intermediate Schiff base, which is then cyclized to form the imidazolidinone ring. . Industrial production methods may vary, but they generally follow similar principles with optimizations for yield and purity.

Chemical Reactions Analysis

2-{4-Methyl-2,5-dioxo-4-[4-(propan-2-yl)phenyl]imidazolidin-1-yl}acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-{4-Methyl-2,5-dioxo-4-[4-(propan-2-yl)phenyl]imidazolidin-1-yl}acetic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{4-Methyl-2,5-dioxo-4-[4-(propan-2-yl)phenyl]imidazolidin-1-yl}acetic acid involves its interaction with specific molecular targets. The imidazolidinone core can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

2-{4-Methyl-2,5-dioxo-4-[4-(propan-2-yl)phenyl]imidazolidin-1-yl}acetic acid can be compared with other imidazolidinone derivatives, such as:

This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H18N2O4

Molecular Weight

290.31 g/mol

IUPAC Name

2-[4-methyl-2,5-dioxo-4-(4-propan-2-ylphenyl)imidazolidin-1-yl]acetic acid

InChI

InChI=1S/C15H18N2O4/c1-9(2)10-4-6-11(7-5-10)15(3)13(20)17(8-12(18)19)14(21)16-15/h4-7,9H,8H2,1-3H3,(H,16,21)(H,18,19)

InChI Key

OHXFUDFZXLDGAK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CC(=O)O)C

Origin of Product

United States

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